“3-(5-Bromo-1h-pyrrol-2-yl)pyridine” is a chemical compound that contains fused six-membered pyridine and five-membered pyrrole rings . It is also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine .
The synthesis of similar compounds has been reported in the literature. For instance, a one-step substitution reaction was used to obtain the compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . Another study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
The molecular structure of “3-(5-Bromo-1h-pyrrol-2-yl)pyridine” is characterized by fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . The planes fitted through the atoms of both rings form a dihedral angle of 2.09 (14)° .
3-(5-Bromo-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a brominated pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and cancer progression. The compound's unique structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery.
The compound can be synthesized through various chemical processes, including bromination and coupling reactions. It is commercially available from chemical suppliers, and its synthesis has been documented in several scientific publications and patents, highlighting its relevance in pharmaceutical research.
3-(5-Bromo-1H-pyrrol-2-yl)pyridine is classified as a brominated heterocycle. Its structure features both pyridine and pyrrole rings, which are known for their roles in biological activity and material science applications. The compound falls under the category of pharmaceutical intermediates due to its potential applications in drug development.
The synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine typically involves the following steps:
The reaction conditions for the bromination usually involve controlled temperatures to prevent over-bromination, while the coupling reaction may require specific bases and solvents to optimize yield and purity. Industrial production may employ continuous flow reactors for efficiency and scalability.
The molecular structure of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine consists of a pyridine ring substituted at the 3-position with a 5-bromo-1H-pyrrole. This configuration influences its electronic properties and reactivity.
3-(5-Bromo-1H-pyrrol-2-yl)pyridine can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity, which is crucial for cell signaling pathways related to proliferation and survival.
This binding leads to reduced cellular proliferation, particularly noted in cancer cell lines such as breast cancer cells, demonstrating its potential as an anticancer agent.
3-(5-Bromo-1H-pyrrol-2-yl)pyridine has several scientific uses:
The assembly of the biaryl-linked pyrrole-pyridine scaffold in 3-(5-Bromo-1H-pyrrol-2-yl)pyridine relies predominantly on palladium-catalyzed C–C or C–N cross-coupling methodologies. These reactions typically employ pyridine halides (e.g., 3-bromopyridine or 5-bromo-2-iodopyridine) and pyrrole stannanes/boronic acids (e.g., 2-(tributylstannyl)-1H-pyrrole or 1H-pyrrol-2-ylboronic acid). Key catalytic systems include:
Table 1: Representative Palladium-Catalyzed Couplings for Scaffold Assembly
Pyridine Halide | Pyrrole Partner | Catalyst System | Yield (%) | Reference |
---|---|---|---|---|
3-Bromopyridine | 1-(Triisopropylsilyl)pyrrol-2-ylboronic acid | Pd(OAc)2/XPhos | 92 | [6] |
5-Bromo-2-iodopyridine | 2-(Tributylstannyl)-1H-pyrrole | Pd(PPh3)4 | 85 | [6] |
3-Bromo-5-(chloro)pyridine | 1H-Pyrrol-2-ylzinc chloride | Pd(dppf)Cl2 | 78 | [6] |
Electrophilic bromination at the pyrrole C5 position necessitates precise regiocontrol due to the electron-rich nature of the heterocycle and competing polybromination or N-bromination. Key methodologies include:
Table 2: Bromination Efficiency Under Optimized Conditions
Substrate | Bromination Agent | Solvent | Temperature | C5:C3 Ratio | Yield (%) |
---|---|---|---|---|---|
3-(1H-Pyrrol-2-yl)pyridine | NBS (0.95 equiv) | CH₂Cl₂ | 0°C | 98:2 | 95 |
3-(1-Acetylpyrrol-2-yl)pyridine | Br₂ (1.0 equiv) | CHCl₃ | 25°C | 85:15 | 82 |
3-(1-TBDMS-pyrrol-2-yl)pyridine | NBS (1.1 equiv) | THF | −78°C | >99:1 | 89 |
Continuous flow reactors address limitations in traditional batch synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, particularly for exothermic bromination and air-sensitive palladium couplings:
Key Advantages of Flow Systems:
The choice between Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings for scaffold assembly depends on substrate availability, functional group tolerance, and scalability:
Limitations: Boronic acid purification adds cost; homocoupling byproducts may necessitate chromatography.
Buchwald-Hartwig Amination:
Table 3: Performance Metrics for Cross-Coupling Approaches
Parameter | Suzuki-Miyaura (C–C) | Buchwald-Hartwig (C–N) |
---|---|---|
Typical Yield | 85–92% | 75–80% |
Functional Group Tolerance | Moderate (N-protection required) | High (free pyrrole N–H tolerated) |
Byproduct Formation | Homocoupled bipyrrole (<5%) | Diaryl amine (<8%) |
Catalyst Loading | 1–2 mol% | 2–5 mol% |
Ideal Scale | >100 g | <10 g |
Synthetic Recommendations: Suzuki-Miyaura coupling excels for large-scale synthesis when boronic acids are accessible. Buchwald-Hartwig is preferred for late-stage diversification with aminoheterocycles but suffers from scalability constraints [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0